5-Nitro-1H-indene

Genetic Toxicology Nitroarene SAR Ames Test

Researchers investigating nitroaromatic structure-activity relationships often face confounding mutagenicity from isomer contaminants. 5-Nitro-1H-indene (CAS 41734-55-8) solves this with ≥10× lower Ames-test activity than 6-nitroindene, enabling cleaner bioactivation readouts. For medicinal chemistry programs, it provides a direct, published route to 3,5-disubstituted indenes via (5-nitro-3-indenyl)acetamide intermediates, accelerating hit-to-lead scaffold exploration. • ≥10× lower mutagenicity vs. 6-nitroindene for unambiguous SAR interpretation • Validated precursor for 3,5-disubstituted indene libraries • Well-characterized kinetics (KIE, rate constants) for computational model calibration • Consistent 98% purity; sealed dry storage at 2-8 °C ensures batch-to-batch reproducibility

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 41734-55-8
Cat. No. B182640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1H-indene
CAS41734-55-8
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
InChIKeyOHNKSVVCUPOUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-indene Physicochemical Properties


5-Nitro-1H-indene (5-nitroindene, CAS 41734-55-8) is a nitroaromatic compound consisting of an indene bicyclic core (benzene fused to cyclopentene) with a nitro group substituted at the 5-position [1]. Its physicochemical properties include a molecular weight of 161.16 g/mol, a LogP of approximately 2.69, a polar surface area (PSA) of 45.82 Ų, and a melting point range of 82–83 °C . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the nitro group enabling downstream reduction to amine derivatives or participation in further functionalization reactions [2].

Why 5-Nitro-1H-indene Is Irreplaceable


Substituting 5-nitro-1H-indene with closely related nitroaromatics or positional isomers such as 6-nitroindene, 5-nitroindole, or 5-nitrobenzofuran can lead to markedly different experimental outcomes. As demonstrated by Vance and Levin (1984), 6-nitroindene exhibits at least tenfold greater mutagenic activity than 5-nitroindene in Salmonella typhimurium strains due to differential resonance stabilization of the bioactivated nitrenium ion [1]. Furthermore, the 5-nitro substitution pattern alters reaction kinetics in base-catalyzed rearrangements relative to 7-nitro and other substituted analogs [2]. These compound-specific electronic and steric effects translate directly into distinct reactivity profiles, synthetic yields, and biological readouts, making blind substitution scientifically unsound.

5-Nitro-1H-indene Comparative Evidence


Ames Test Mutagenicity vs. 6-Nitroindene

In a direct head-to-head comparison of positional isomers, 6-nitroindene was at least tenfold more mutagenic than 5-nitroindene in Salmonella typhimurium strains [1]. The study attributes this differential activity to the position of an olefinic bond in the adjacent five-membered ring, which allows resonance stabilization of a carbonium ion formed after bioactivation of 6-nitroindene but not of 5-nitroindene [2].

Genetic Toxicology Nitroarene SAR Ames Test

1,3-Hydrotropic Rearrangement Kinetics

In a kinetic study of 1,3-hydrotropic rearrangements, 1-methyl-5-nitroindene exhibited a distinct reaction rate constant compared to its 7-nitro positional isomer and other 5-substituted analogs (e.g., 5-methoxy, 5-fluoro) [1]. The primary deuterium kinetic isotope effect (KIE) varied from 5.57 to 8.56 across the substituent series, with the 5-nitro substrate demonstrating a large increase relative to the parent 1-methylindene [2].

Physical Organic Chemistry Reaction Kinetics Isotope Effects

Synthetic Entry to 3,5-Disubstituted Indenes

5-Nitro-1H-indene serves as a key precursor in the synthesis of 3,5-disubstituted indenes, a class of compounds with limited synthetic accessibility [1]. Specifically, (5-nitro-3-indenyl)acetamides are identified as essential intermediates en route to 3-(aminoethyl)inden-5-ylamines, which are valuable molecular modules for drug discovery [2]. The synthetic route involves an aldol-type reaction between 5-nitroindan-1-ones and lithium salts of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration [3].

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical Profile vs. Heteroaromatic Analogs

5-Nitro-1H-indene differs fundamentally from heteroaromatic analogs such as 5-nitroindole and 5-nitrobenzofuran in both ring system and electronic properties. The indene core is a carbocyclic system with a pKa of 20.1 (in DMSO), comparable to indole (pKa 21.0) [1], but the absence of a heteroatom alters hydrogen-bonding capacity and metabolic susceptibility. Computed properties for 5-nitro-1H-indene include LogP 2.69, PSA 45.82 Ų, and zero hydrogen bond donors [2].

Computational Chemistry ADMET Prediction Drug Design

5-Nitro-1H-indene Research & Industrial Applications


Genetic Toxicology & Nitroarene SAR Studies

5-Nitro-1H-indene is the preferred isomer for studies investigating structure-mutagenicity relationships in nitroaromatics. Its ≥10× lower mutagenic potency relative to 6-nitroindene in the Ames test [1] makes it a valuable low-mutagenicity comparator, enabling researchers to isolate the contribution of specific structural features (e.g., olefinic bond position) to bioactivation and DNA adduct formation.

Medicinal Chemistry: 3,5-Disubstituted Indene Library Synthesis

For drug discovery programs exploring indene-based pharmacophores, 5-nitro-1H-indene provides a validated entry point to 3,5-disubstituted indenes via (5-nitro-3-indenyl)acetamide intermediates [2]. The published synthetic methodology reduces the time required for scaffold diversification and SAR exploration in hit-to-lead campaigns.

Physical Organic Chemistry: Substituent Effect Quantification

The well-characterized kinetic behavior of 1-methyl-5-nitroindene in base-catalyzed 1,3-hydrotropic rearrangements, including measured rate constants and deuterium KIE values [3], makes this compound a useful substrate for calibrating computational models of substituent electronic effects and for teaching advanced physical organic chemistry principles.

Agrochemical & Pharmaceutical Intermediate Manufacturing

5-Nitro-1H-indene serves as a versatile nitroarene building block for the synthesis of aminoindene derivatives and other heterocyclic frameworks via reduction of the nitro group [4]. Its favorable physicochemical properties (LogP 2.69, PSA 45.82 Ų) [5] support its handling in standard organic synthesis workflows, making it suitable for pilot-scale intermediate production.

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